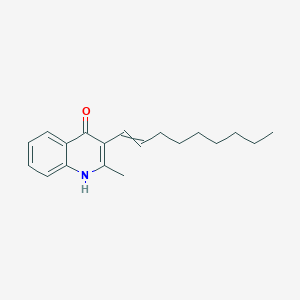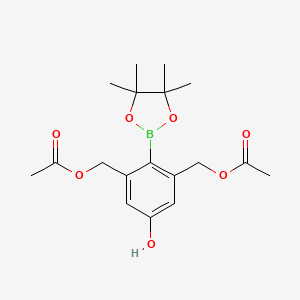
2-methyl-3-non-1-enyl-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-non-1-enyl-1H-quinolin-4-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline core with a non-1-enyl side chain and a methyl group at specific positions, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-non-1-enyl-1H-quinolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinoline derivative . Another method involves the use of FeCl3 as a catalyst in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient and green protocols, such as visible light-mediated synthesis, can be advantageous for large-scale production. These methods often focus on atom economy, high yield, and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-non-1-enyl-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the quinoline core and the non-1-enyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
2-methyl-3-non-1-enyl-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-non-1-enyl-1H-quinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For instance, quinoline derivatives are known to inhibit monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar quinoline core but differ in the saturation of the side chain.
4-hydroxyquinoline derivatives: These compounds have a hydroxyl group at the 4-position, which imparts different chemical properties.
N-alkenylindole derivatives: These compounds have an indole core instead of a quinoline core but share similar side chains.
Uniqueness
2-methyl-3-non-1-enyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-3-non-1-enyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h9-14H,3-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAXBOCOEKTILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-](/img/structure/B14798724.png)


![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14798749.png)

![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)
![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
